molecular formula C13H11ClN2O2S B14091631 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No.: B14091631
M. Wt: 294.76 g/mol
InChI Key: WXKBUYMEXSMXHL-UHFFFAOYSA-N
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Description

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring, a chlorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)thio]acetic acid: Shares the chlorophenyl and thioether groups but has a different core structure.

    1-(4-Chlorophenyl)-3-dodecanoylthiourea: Contains a chlorophenyl group and a thiourea moiety, similar to the thioether linkage in the target compound.

Uniqueness

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C13H11ClN2O2S/c1-8-6-12(16-13(18)15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)

InChI Key

WXKBUYMEXSMXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)Cl

solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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